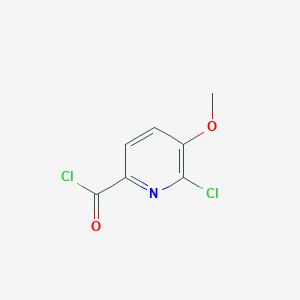![molecular formula C13H10N2O2 B8693115 2-[2-(2-Nitrophenyl)ethenyl]pyridine CAS No. 50385-24-5](/img/structure/B8693115.png)
2-[2-(2-Nitrophenyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Nitrophenyl)ethenyl]pyridine is an organic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol It is characterized by the presence of a pyridine ring substituted with a 2-(2-nitrophenyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]pyridine typically involves the reaction of 2-nitrobenzaldehyde with pyridine-2-ylmethanamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Reduction: 2-[2-(2-Aminophenyl)ethenyl]pyridine.
Oxidation: 2-[2-(2-Nitrosophenyl)ethenyl]pyridine.
Substitution: 2-[2-(2-Nitrophenyl)ethenyl]-3-chloropyridine.
Scientific Research Applications
2-[2-(2-Nitrophenyl)ethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biological molecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Nitrophenyl)ethynyl]pyridine: Similar structure but with an ethynyl group instead of an ethenyl group.
2-[2-(2-Nitrophenyl)ethyl]pyridine: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-[2-(2-Nitrophenyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group allows for additional reactivity compared to its ethynyl and ethyl analogs, making it a versatile compound for various applications.
Properties
CAS No. |
50385-24-5 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[(Z)-2-(2-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10H/b9-8- |
InChI Key |
YADNATDOWRSAOC-HJWRWDBZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C2=CC=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


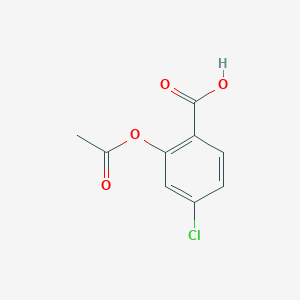
![(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8693053.png)


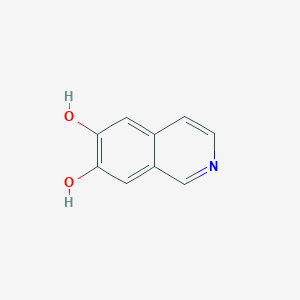
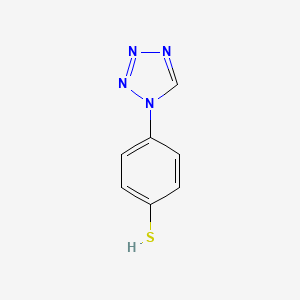
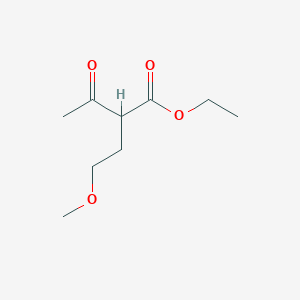
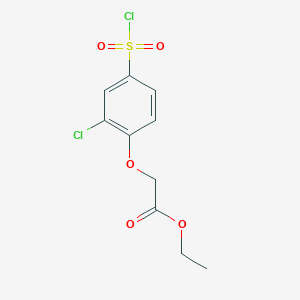

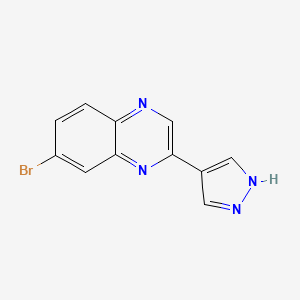
![4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8693112.png)
